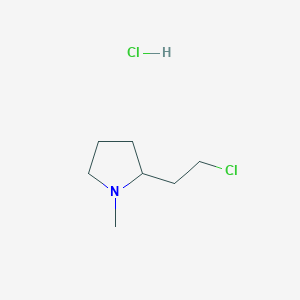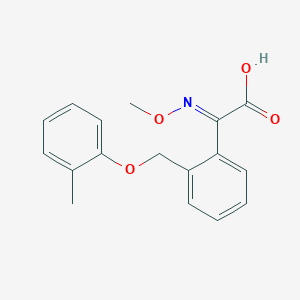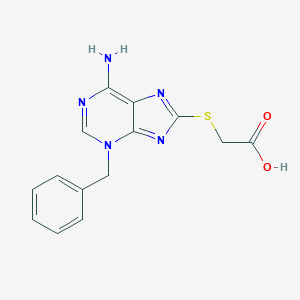
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, reveals a detailed three-dimensional arrangement, providing insights into the compound's reactive sites and potential for further chemical modifications. The structure shows a cyclohexyl ring in a chair conformation with a significant twist from the nitrosourea moiety, highlighting asymmetry in the carbon-nitrogen bonds (H. Smith, A. Camerman, N. Camerman, 1978).
Chemical Reactions and Properties
Chemical reactions involving chloroethyl compounds can lead to the formation of various products, including aziridines, through efficient catalysis with chloramine-T under solvent-free conditions, showcasing the reactivity and potential for functional group transformations (S. Jain, Jomy Joseph, B. Sain, 2006). Furthermore, the formation of 2-chloroethanol during the degradation of related nitrosoureas underlines the compound's role in alkylating intermediate formation, suggesting a mechanism for degradation not solely reliant on chloro group loss (D. J. Reed, H. E. May, R. Boose, K. Gregory, M. Beilstein, 1975).
Physical Properties Analysis
The synthesis and properties of optically active pyrrolidine derivatives, such as 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, provide valuable information on the physical properties of these compounds, including their enamine and iminium forms, as well as optical behaviors consistent with a rigid enamine structure (G. Brine, K. G. Boldt, V. C. Bondeson, F. Carroll, 1986).
Chemical Properties Analysis
The reactivity of 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride and related compounds with chloramine and other reactants illustrates the chemical versatility and potential for synthesis of complex molecules. The formation of amination products and the ability to undergo nucleophilic displacement highlight the compound's utility in organic synthesis and chemical transformations (G. J. Palenik, K. Qian, A. Kozioł, H. H. Sisler, 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One of the primary applications of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride and related compounds is in the field of chemical synthesis. For instance, it serves as a precursor or intermediate in the synthesis of complex molecules. A notable example is its use in the improvement and synthesis of cephalosporin derivatives, highlighting its role in the development of antibiotics (Cheng Qing-fang, 2005). Moreover, compounds structurally similar to 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride have been utilized in the synthesis of biologically active molecules, demonstrating their versatility in medicinal chemistry and drug development.
Corrosion Inhibition
Research has also explored the use of related cationic surfactants as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These studies have shown that compounds like 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide and its derivatives exhibit good ability to act as corrosion inhibitors, which is crucial for maintaining the integrity of infrastructure in the petroleum industry (M. Hegazy et al., 2016).
Organic Synthesis and Catalysis
Furthermore, N-methylpyrrolidin-2-one hydrotribromide, a compound closely related to 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride, has been identified as an efficient catalyst in various organic transformations. Its application in the aziridination of alkenes, for instance, showcases the potential of such compounds in facilitating chemical reactions under more sustainable and environmentally friendly conditions (S. Jain, Jomy Joseph, B. Sain, 2006).
Material Science and Analysis
In material science, the chemical properties of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride and analogous compounds have been leveraged for the synthesis of hydroxyl-containing ionic liquids. These substances are of significant interest for their applications in green chemistry and as novel solvents and electrolytes (V. G. Krasovskiy et al., 2018). Additionally, the use of N-methylpyrrolidine derivatives in the analysis of pharmaceutical compounds by ion chromatography underscores their importance in ensuring the quality and safety of medical products (N. Page, R. Stevenson, M. Powell, 2014).
Safety And Hazards
Zukünftige Richtungen
Research on related compounds like tris(2-chloroethyl) phosphate (TCEP) has shown that they can cause adverse health effects on humans and aquatic life at elevated levels . This suggests that more research is needed to understand the environmental impact and health effects of these types of compounds.
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQMALZNENFGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972261 | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride | |
CAS RN |
56824-22-7 | |
| Record name | Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56824-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056824227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)



![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

